
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Overview
Description
The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a heterocyclic organic molecule that features a pyridine ring, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reaction with a thiol compound to form the pyridin-3-ylmethyl thioether.
Imidazole Ring Formation: The thioether is then reacted with an imidazole derivative under acidic or basic conditions to form the imidazole ring.
Final Coupling: The resulting intermediate is coupled with p-tolylmethanone under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural motifs, particularly those containing imidazole and pyridine groups, exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The specific compound may also possess similar mechanisms of action due to its structural analogies.
Antimicrobial Properties
Compounds containing thioether linkages have been explored for their antimicrobial properties. The presence of the pyridine and imidazole rings can enhance the interaction with biological targets such as bacterial enzymes or cell membranes. Preliminary studies suggest that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
C-KIT Kinase Inhibition
Recent patents have highlighted the potential of imidazole derivatives in inhibiting c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GIST). The compound may serve as a lead structure for developing novel inhibitors targeting c-KIT mutations . This application is particularly relevant for patients with secondary resistance mutations who do not respond to existing therapies.
Characterization Techniques
Characterization of synthesized compounds typically involves:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : For molecular weight determination.
- X-ray Crystallography : To elucidate the three-dimensional structure.
Case Study 1: Anticancer Activity Assessment
A study evaluating a series of imidazole derivatives demonstrated that modifications on the imidazole ring significantly affected cytotoxicity against cancer cell lines. The compound under investigation showed promising results in vitro, leading to further exploration in vivo .
Case Study 2: Antimicrobial Efficacy Testing
Another investigation focused on the antimicrobial properties of thioether-containing compounds revealed that specific substitutions could enhance activity against resistant strains of bacteria. The compound's structural features suggest it could be effective against a broader spectrum of pathogens .
Mechanism of Action
The mechanism of action of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-3-thiol and pyridine-3-carboxaldehyde share structural similarities.
Imidazole Derivatives: Compounds such as 2-mercaptoimidazole and 4,5-dihydro-1H-imidazole-1-carboxaldehyde are structurally related.
Uniqueness
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: is unique due to its combination of a pyridine ring, an imidazole ring, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a member of the imidazole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C16H18N4S
- Molecular Weight : 302.41 g/mol
Research indicates that compounds with imidazole and pyridine moieties can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Aromatase Inhibition : Some studies suggest that dual-targeting strategies involving aromatase inhibition may enhance the efficacy of treatments for hormone-dependent cancers like breast cancer .
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative effects of related imidazole compounds. The following table summarizes key findings from relevant research:
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 52 | Induces apoptosis via tubulin disruption |
Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | G2/M phase arrest, microtubule destabilization |
This compound | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be determined in published studies.
Case Studies
A recent study highlighted a series of imidazole derivatives that demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Study on Imidazole Derivatives : This study showed that imidazole compounds could effectively inhibit cell growth in MCF-7 and MDA-MB-231 cells through mechanisms involving tubulin polymerization disruption and apoptosis induction .
- Dual Targeting Approach : Compounds designed to inhibit both aromatase and tubulin polymerization exhibited enhanced anticancer activity compared to single-target inhibitors, suggesting that this compound may also benefit from a similar dual-targeting strategy .
Properties
IUPAC Name |
(4-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQATKGSNIWVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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